2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxoacetamide
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Description
2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C27H29N3O5 and its molecular weight is 475.545. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the α2-Adrenoceptor subtype C (alpha-2C) . This receptor is a part of the adrenergic receptor family and plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.
Mode of Action
The compound acts as an antagonist to the alpha-2C adrenoceptor . By binding to these receptors, it prevents the normal neurotransmitter (norepinephrine) from binding and exerting its effects. This leads to an increase in the release of norepinephrine and a subsequent increase in the signaling of downstream pathways.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These include the pH and composition of the biological medium, the presence of other drugs or substances, and the specific physiological or pathological state of the individual
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O5/c31-25(29-13-7-1-2-8-14-29)17-30-16-21(20-9-3-4-10-22(20)30)26(32)27(33)28-15-19-18-34-23-11-5-6-12-24(23)35-19/h3-6,9-12,16,19H,1-2,7-8,13-15,17-18H2,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVRTNFBHLUJRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4COC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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